5-(Dimethylaminomethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione
Overview
Description
5-(Dimethylaminomethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione is a chemical compound known for its unique structure and properties It is a derivative of dioxane, featuring a dimethylaminomethylene group attached to the dioxane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Dimethylaminomethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione typically involves the reaction of dimethylformamide dimethyl acetal with a suitable dioxane derivative. The reaction is carried out under controlled conditions, often involving the use of a base catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. The industrial methods focus on maximizing yield while minimizing waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
5-(Dimethylaminomethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The dimethylaminomethylene group can participate in substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions are carefully controlled to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized dioxane derivatives, while substitution reactions can produce a wide range of substituted compounds with different functional groups .
Scientific Research Applications
5-(Dimethylaminomethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s reactivity makes it useful in biochemical studies, particularly in the modification of biomolecules.
Medicine: Research into its potential therapeutic applications is ongoing, with studies exploring its use in drug development.
Mechanism of Action
The mechanism of action of 5-(Dimethylaminomethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione involves its interaction with specific molecular targets. The dimethylaminomethylene group can engage in various chemical interactions, influencing the compound’s reactivity and effects. The pathways involved in these interactions are complex and depend on the specific context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Dimethylformamide: Shares the dimethylamino group but differs in overall structure and reactivity.
Dioxane Derivatives: Compounds like 1,4-dioxane have similar ring structures but lack the dimethylaminomethylene group.
Uniqueness
5-(Dimethylaminomethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione is unique due to the presence of both the dioxane ring and the dimethylaminomethylene group. This combination imparts distinct chemical properties, making it valuable in various applications .
Properties
IUPAC Name |
5-(dimethylaminomethylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO4/c1-9(2)13-7(11)6(5-10(3)4)8(12)14-9/h5H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKMXFLMJEHHKMU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC(=O)C(=CN(C)C)C(=O)O1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10372821 | |
Record name | 5-[(Dimethylamino)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10372821 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
75039-60-0 | |
Record name | 5-[(Dimethylamino)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10372821 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-(Dimethylaminomethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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